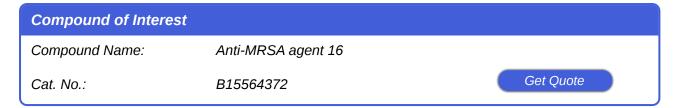


"Anti-MRSA agent 16" patent and publication landscape

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An In-Depth Technical Guide to the Patent and Publication Landscape of Anti-MRSA Agent 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The efficacy of β -lactam antibiotics, the cornerstone of anti-staphylococcal therapy, has been severely compromised by the emergence of resistance mechanisms. A promising strategy to combat this threat is the development of adjuvants that can restore the susceptibility of MRSA to existing antibiotics. This technical guide provides a comprehensive overview of the patent and publication landscape for a novel investigational compound, **Anti-MRSA agent 16**, also known as Compound 4. This agent has demonstrated significant potential in reversing β -lactam resistance in preclinical studies.

Core Compound Information

Anti-MRSA agent 16 is a boronic acid derivative identified as a potent inhibitor of the sensor domain of BlaR and/or MecR in MRSA.[1][2] By targeting this key component of the resistance signaling pathway, the compound effectively restores the susceptibility of MRSA to β -lactam antibiotics such as oxacillin and meropenem.[3][4]



Identifier	Value
Compound Name	Anti-MRSA agent 16
Synonym	Compound 4
CAS Number	3057628-14-2[3]
Chemical Formula	C18H12BF6N3O2S[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **Anti-MRSA** agent **16**.

Table 1: In Vitro Activity

Parameter	Value	Source
MIC against MRSA (alone)	>128 µg/mL	[5]
MIC of Oxacillin against MRSA	128 μg/mL	[5]
MIC of Oxacillin in combination with 4 μg/mL Anti-MRSA agent 16	0.25 μg/mL	[5]
Fold-reduction in Oxacillin MIC	512	[5]

Table 2: In Vivo Efficacy (Murine Thigh Infection Model)

Treatment Group	Dose	Mean Bacterial Load (log10 CFU/thigh)	Source
Vehicle Control	-	~8.0	[6]
Oxacillin	50 mg/kg	~7.5	[6]
Anti-MRSA agent 16	25 mg/kg	~7.8	[6]
Anti-MRSA agent 16 + Oxacillin	25 mg/kg + 50 mg/kg	~4.0	[6]



Experimental Protocols In Vitro Synergy Assessment: Checkerboard Microdilution Assay[5][7][8]

- Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Preparation of Antibiotic Plates: A two-dimensional checkerboard layout is prepared in a 96well microtiter plate. Anti-MRSA agent 16 is serially diluted along the rows, and a β-lactam antibiotic (e.g., oxacillin) is serially diluted along the columns.
- Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICi) is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

In Vivo Efficacy Study: Murine Thigh Infection Model[6]

- Animal Model: Neutropenic mice.
- Bacterial Strain and Inoculation: Mice are infected in the thigh muscle with a clinical isolate of MRSA.
- Treatment: At 2 hours post-infection, mice are treated with a single subcutaneous dose of the test compounds (**Anti-MRSA agent 16**, oxacillin, or the combination).
- Endpoint: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (Colony Forming Units per gram of tissue).
- Statistical Analysis: A one-way ANOVA with a Bonferroni post-test is used to determine the statistical significance of the reduction in bacterial load between treatment groups.



Mechanism of Action and Signaling Pathway

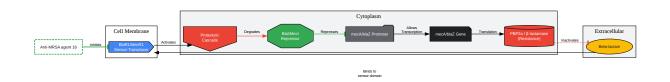
Anti-MRSA agent 16 functions by inhibiting the BlaR1/MecR1 signaling pathway, which is responsible for sensing the presence of β -lactam antibiotics and inducing the expression of resistance genes, primarily mecA (encoding PBP2a) and blaZ (encoding β -lactamase).

The proposed mechanism involves the following steps:

- In the absence of a β-lactam, the Blal/Mecl repressor is bound to the operator region of the mecA and blaZ genes, preventing their transcription.
- Upon exposure to a β-lactam antibiotic, the sensor domain of the transmembrane protein BlaR1/MecR1 recognizes the antibiotic.
- This recognition triggers a conformational change and autoproteolytic cleavage of BlaR1/MecR1.
- The activated signal transducer then initiates a proteolytic cascade that leads to the degradation of the Blal/Mecl repressor.
- With the repressor removed, transcription of mecA and blaZ proceeds, leading to the production of PBP2a and β-lactamase, which confer resistance.

Anti-MRSA agent 16, a boronic acid derivative, acts as a transition-state analog inhibitor of the BlaR1/MecR1 sensor domain.[1][7] By covalently binding to a key serine residue in the active site of the sensor domain, it prevents the recognition of β -lactam antibiotics and the subsequent signaling cascade. This effectively "blinds" the bacterium to the presence of the antibiotic, keeping the resistance genes repressed and restoring the efficacy of the β -lactam.





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Caption: Mechanism of MRSA resistance and inhibition by Anti-MRSA agent 16.

Patent Landscape

A search for patents specifically claiming **Anti-MRSA agent 16** (CAS 3057628-14-2) did not yield a direct match. However, the primary publication's authors are associated with patents on boronic acid derivatives for therapeutic uses, including as β -lactamase inhibitors.[8] It is highly probable that **Anti-MRSA agent 16** is covered under a broader patent application for a class of boronic acid compounds. Further investigation into patent applications by the inventors and their affiliated institutions is warranted for a complete understanding of the intellectual property landscape.

Conclusion

Anti-MRSA agent 16 represents a promising novel approach to combatting MRSA by restoring the efficacy of β -lactam antibiotics. The available preclinical data demonstrates its potent synergistic activity both in vitro and in vivo. The mechanism of action, through the inhibition of the BlaR1/MecR1 signaling pathway, is well-defined. While the specific patent situation requires further clarification, the underlying technology of using boronic acid derivatives as β -lactamase inhibitors is an active area of research and development. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in this exciting new agent and the broader field of antibiotic adjuvants.



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